
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoicacid
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Overview
Description
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid is a synthetic benzoic acid derivative characterized by a methoxy group at the 3-position and a 1,2-oxazolidine-sulfonyl moiety at the 4-position of the aromatic ring. This structure confers unique electronic and steric properties, distinguishing it from simpler benzoic acid analogs.
Preparation Methods
The synthesis of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amine with an epoxide under controlled conditions.
Sulfonylation: The oxazolidine intermediate is then sulfonylated using a sulfonyl chloride reagent.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxazolidine ring may also play a role in binding to biological targets, affecting cellular pathways .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on benzoic acid derivatives significantly impacts their physicochemical and functional properties. Evidence from biosensor studies highlights that para-substituted derivatives (e.g., para-hydroxybenzoic acid, pHBA) exhibit stronger binding to regulatory proteins like HbaR compared to ortho- or meta-substituted analogs . However, the steric bulk of the oxazolidine ring may offset this advantage compared to smaller para-substituents like hydroxyl or methyl groups.
Functional Group Comparisons
Sulfonyl vs. Carboxyl and Ester Groups
- Sulfonyl Group : The sulfonyl moiety increases acidity (pKa ~1–2 for sulfonic acids vs. ~4.2 for benzoic acid) and thermal stability. This group also promotes strong hydrogen bonding, as seen in lanthanide complexes of sulfonated benzoic acids, which exhibit enhanced luminescence and stability .
- Methoxy Group : The 3-methoxy group donates electron density via resonance, slightly reducing acidity compared to electron-withdrawing substituents (e.g., nitro groups).
Oxazolidine vs. Heterocyclic Substituents
- For example, the biosensor sBAD shows reduced sensitivity to bulky substituents compared to planar aromatic systems like benzimidazole-sulfonyl derivatives .
- Triazinyl-Sulfonyl : Compounds such as metsulfuron-methyl (a sulfonylurea herbicide) feature triazinyl-sulfonyl groups, which enhance herbicidal activity through acetolactate synthase inhibition. The oxazolidine analog lacks this bioactivity but may have applications in metal chelation or polymer stabilization .
Data Table: Key Properties of Selected Benzoic Acid Derivatives
Compound Name | Substituents | pKa | Thermal Stability | Key Applications |
---|---|---|---|---|
Benzoic Acid | -H (parent compound) | 4.20 | Moderate | Food preservative, synthesis |
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid | 3-OCH₃, 4-oxazolidine-SO₂ | ~1.5* | High (solid state) | Chelation, specialty polymers |
p-Hydroxybenzoic Acid (pHBA) | 4-OH | 4.58 | Moderate | Biosensing, parabens |
Metsulfuron-Methyl | 2-SO₂-(triazinyl), methyl ester | N/A | High | Herbicide |
Tb³⁺-Benzoate Complex | Carboxylate | N/A | High | Luminescent materials |
*Estimated based on sulfonic acid analogs.
Research Findings and Implications
Biosensor Compatibility : The steric bulk of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid likely reduces its utility in biosensing compared to smaller analogs like pHBA. However, mutagenesis studies could optimize sensor binding pockets for bulky substituents .
Metal Chelation : The compound’s sulfonyl group and rigid structure make it a candidate for designing lanthanide complexes with tailored photophysical properties, though hydrolysis of the oxazolidine ring must be mitigated .
Synthetic Challenges : Analogous sulfonated benzoic acids require multi-step syntheses, often involving protective group strategies to avoid side reactions at the sulfonyl or methoxy positions .
Biological Activity
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article synthesizes the available research on the biological activity of this compound, highlighting key findings, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid can be represented as follows:
This structure includes a methoxy group and an oxazolidine sulfonyl moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it was found to inhibit the growth of Gram-positive bacteria at concentrations as low as 25 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Table 1: Antimicrobial Efficacy of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic Acid
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 µg/mL |
Escherichia coli | 50 µg/mL |
Bacillus subtilis | 30 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests a possible application in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled laboratory setting, macrophages were treated with varying concentrations of the compound alongside LPS. The results showed a dose-dependent decrease in cytokine levels:
Table 2: Cytokine Production in Macrophages Treated with 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic Acid
Treatment Concentration | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
10 µg/mL | 100 | 150 |
25 µg/mL | 50 | 100 |
50 µg/mL | 20 | 30 |
The biological activity of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Immune Response : By reducing cytokine production, it may modulate the immune response during infections or inflammatory conditions.
- Cell Membrane Disruption : It could disrupt the integrity of bacterial membranes, leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid, and what factors influence yield optimization?
Methodological Answer: Synthesis likely involves sequential functionalization of the benzoic acid core. A plausible route includes:
- Step 1: Introduction of the methoxy group via nucleophilic aromatic substitution (e.g., using methoxide under anhydrous conditions) .
- Step 2: Sulfonation at the 4-position using 1,2-oxazolidine sulfonyl chloride under controlled pH (neutral to slightly acidic) to avoid ring-opening of the oxazolidine moiety .
- Yield Optimization: Monitor reaction temperature (ideally <50°C to prevent sulfonyl group degradation) and use inert atmospheres to stabilize reactive intermediates.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to detect impurities (<2% threshold) .
- Structural Confirmation:
Q. What are the solubility challenges of this compound in aqueous and organic solvents, and how can they be addressed?
Methodological Answer:
- Challenges: The sulfonyl and benzoic acid groups confer polar character, but the methoxy and oxazolidine moieties reduce aqueous solubility.
- Solutions:
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the oxazolidine sulfonyl group under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions: The oxazolidine ring may undergo hydrolysis, releasing sulfonic acid and forming an unstable imine intermediate. This necessitates pH-controlled synthesis (pH 6-7) .
- Basic Conditions: The sulfonyl group stabilizes the benzoic acid via resonance, but prolonged exposure to strong bases (e.g., NaOH) can cleave the sulfonamide bond .
- Kinetic Studies: Use stopped-flow spectroscopy to monitor ring-opening rates at varying pH levels .
Q. How do structural modifications (e.g., substituting oxazolidine with other heterocycles) impact biological activity?
Methodological Answer:
- Comparative Analysis: Replace oxazolidine with pyridine (as in 4-(Pyridin-2-yl)benzoic acid) to assess changes in receptor binding. Pyridine’s aromaticity reduces conformational flexibility, potentially altering bioactivity .
- Data-Driven Design: Use QSAR models to correlate sulfonyl group electronegativity (from computational DFT calculations) with enzyme inhibition potency .
Q. How can researchers resolve contradictions in reported stability data for this compound?
Methodological Answer:
- Contradictions: Discrepancies in thermal stability (e.g., melting point variations) may arise from polymorphic forms or residual solvents.
- Resolution Strategies:
- Environmental Factors: Oxidative degradation pathways (e.g., sulfonyl group oxidation) require argon-purged storage .
Properties
Molecular Formula |
C11H13NO6S |
---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
3-methoxy-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C11H13NO6S/c1-17-9-7-8(11(13)14)3-4-10(9)19(15,16)12-5-2-6-18-12/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
InChI Key |
LGNOKJGNKXKVFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N2CCCO2 |
Origin of Product |
United States |
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